![molecular formula C15H18N4O B2450109 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide CAS No. 2034376-19-5](/img/structure/B2450109.png)
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the pyridine ring, and the formation of the cyclobutanecarboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic and planar, while the cyclobutane ring is aliphatic and would have some degree of ring strain due to its small size. The carboxamide group would be polar and could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyrazole ring might undergo electrophilic substitution reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions. The cyclobutane ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. As a complex organic compound, it would likely be a solid at room temperature. The presence of the polar carboxamide group could make it somewhat soluble in polar solvents .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antifungal properties. Some N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides demonstrated moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica . Notably, compounds 6a, 6b, and 6c exhibited over 50% inhibition against G. zeae at 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid.
- Carboxanilides, including this compound, have been used in agro-chemistry. While early carboxanilide fungicides like carboxin were effective against basidiomycetes, newer derivatives may offer broader activity against various plant pathogens .
- Although not extensively explored, pyrazole-bearing compounds have diverse pharmacological effects. Further research could uncover potential applications in areas such as antileishmanial or antimalarial treatments .
Antifungal Activity
Agrochemical Applications
Biomedical Applications
Future Directions
The study of pyrazole derivatives is a very active area of research due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .
properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19-13(10-17-15(20)11-4-2-5-11)8-14(18-19)12-6-3-7-16-9-12/h3,6-9,11H,2,4-5,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYNOHFBFCHZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.